Cas no 648908-08-1 (9H-Fluorene, 2-ethyl-9,9-dimethyl-)

9H-Fluorene, 2-ethyl-9,9-dimethyl- structure
648908-08-1 structure
Product Name:9H-Fluorene, 2-ethyl-9,9-dimethyl-
CAS No:648908-08-1
MF:C17H18
MW:222.324824810028
CID:412732
PubChem ID:71378082
Update Time:2025-04-19

9H-Fluorene, 2-ethyl-9,9-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluorene, 2-ethyl-9,9-dimethyl-
    • 2-ethyl-9,9-dimethylfluorene
    • 2-ETHYL-9,9-DIMETHYL-9H-FLUORENE
    • DTXSID00800704
    • 648908-08-1
    • Inchi: 1S/C17H18/c1-4-12-9-10-14-13-7-5-6-8-15(13)17(2,3)16(14)11-12/h5-11H,4H2,1-3H3
    • InChI Key: WFBZGCQLSOYFLF-UHFFFAOYSA-N
    • SMILES: C1(C)(C)C2C=CC=CC=2C2C=CC(CC)=CC1=2

Computed Properties

  • Exact Mass: 222.14094
  • Monoisotopic Mass: 222.140850574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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